(3,4-Dihydroxy-5-nitrophenyl)(2-fluorophenyl)methanone
Overview
Description
Ro 41-0960 is a catechol-O-methyltransferase (COMT) inhibitor. It prevents dopaminergic neuron loss induced by L-DOPA in primary rat rostral mesencephalic tegmentum cultures (EC50 = 0.1 µM). Ro 41-0960 (30 mg/kg) potentiates L-DOPA and carbidopa-induced reversal of reserpine-induced akinesias in rats and reserpine-induced catalepsy and hypothermia in mice. It reduces striatal 3-methyl-DOPA levels and increases striatal dopamine and 3,4-dihydroxyphenylacetic acid (DOPAC; ) levels in rats. Ro 41-0960 (150 mg/kg) also reduces fibroid volume in the Eker rat model of uterine fibroids.
Ro 41-0960 is a reversible and orally-active COMT-inhibitor.
Scientific Research Applications
Synthesis and Characterization
Researchers have developed novel species of soluble thermally stable poly(keto ether ether amide)s by synthesizing a new diamine containing one keto and four ether groups. This compound was prepared through reactions involving hydroquinone and 1-fluoro-4-nitrobenzene, among others. The synthesized polyamides exhibited high thermal stability and enhanced solubility, which could be attributed to the structural incorporation of keto, ether, and aromatic units (Sabbaghian et al., 2015).
Antioxidant Properties
(3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone and its derivatives were synthesized and evaluated for their in vitro antioxidant activities. These compounds showed effective antioxidant power, with one phenol derivative being highlighted as the most potent antioxidant and radical scavenger. This suggests that these new compounds are promising molecules due to their potential antioxidant properties (Çetinkaya et al., 2012).
Chemical Synthesis Techniques
An efficient approach for the regioselective synthesis of (5-amino-3-methylsulfanyl-1H-1,2,4-triazol-1-yl)(2-fluorophenyl)methanone was developed. This compound served as a strategic intermediate for further chemical transformations. The research highlighted the utility of microwave-assisted synthesis under catalyst- and solvent-free conditions, which could be significant for the development of novel compounds (Moreno-Fuquen et al., 2019).
Carbonic Anhydrase Inhibition
(3,4-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone and its derivatives were synthesized and tested for their ability to inhibit human carbonic anhydrase (hCA) isozymes. The compounds demonstrated inhibitory effects on hCA I and hCA II isozymes, indicating potential for therapeutic applications. The compound with the highest inhibition effect against hCA I suggested a promising avenue for future research into enzyme inhibitors (Nar et al., 2013).
properties
IUPAC Name |
(3,4-dihydroxy-5-nitrophenyl)-(2-fluorophenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FNO5/c14-9-4-2-1-3-8(9)12(17)7-5-10(15(19)20)13(18)11(16)6-7/h1-6,16,18H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQPAUNZYTYHKHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC(=C(C(=C2)O)O)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20154812 | |
Record name | (3,4-dihydroxy-5-nitrophenyl)(2-fluorophenyl)-Methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20154812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>41.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID56463486 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(3,4-Dihydroxy-5-nitrophenyl)(2-fluorophenyl)methanone | |
CAS RN |
125628-97-9 | |
Record name | (3,4-Dihydroxy-5-nitrophenyl)(2-fluorophenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=125628-97-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ro 41-0960 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125628979 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (3,4-dihydroxy-5-nitrophenyl)(2-fluorophenyl)-Methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20154812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | RO-41-0960 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SXV6U29ZOI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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